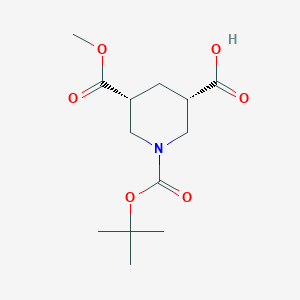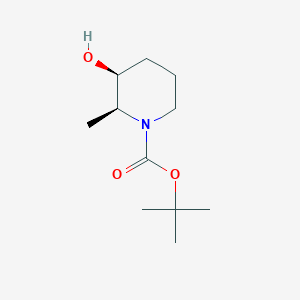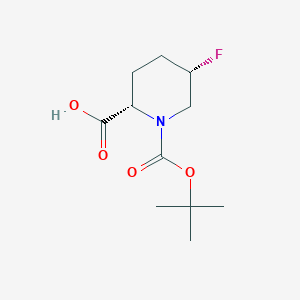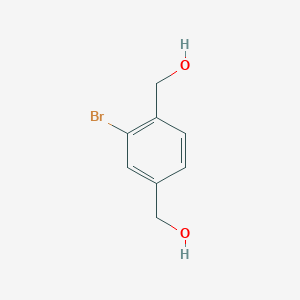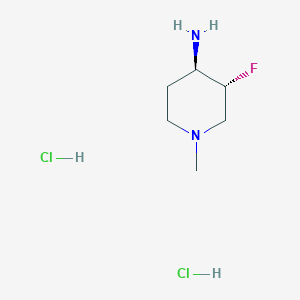
(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a fluorinated reagent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions typically result in the replacement of the fluorine atom with another functional group .
科学的研究の応用
(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
- (3R,4R)-3-fluoro-1-methyl-piperidin-4-amine
- (3R,4R)-3-chloro-1-methyl-piperidin-4-amine
- (3R,4R)-3-bromo-1-methyl-piperidin-4-amine
Uniqueness
(3R,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
特性
IUPAC Name |
(3R,4R)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKNKNLDNWJGD-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B8218113.png)
![Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride](/img/structure/B8218114.png)
![(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8218123.png)
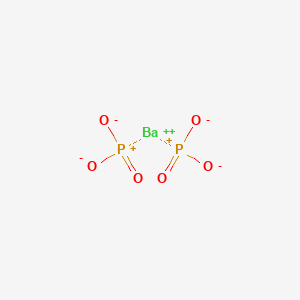
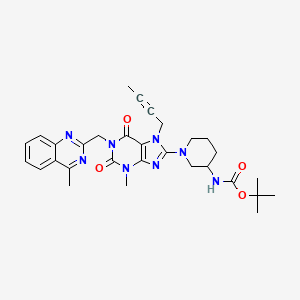
![tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B8218145.png)
![(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid](/img/structure/B8218153.png)
![(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8218158.png)
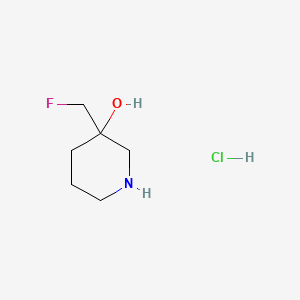
![Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B8218176.png)
